Core Scaffold Lipophilicity (cLogP) and Drug-Likeness Profile vs. Cyclobutane Analog
The target compound's cyclohex-3-ene carboxamide core provides a larger hydrophobic surface area and higher calculated lipophilicity compared to the commercially available cyclobutanecarboxamide analog. This difference is relevant for projects targeting intracellular or membrane-associated proteins where moderate lipophilicity is required for passive permeability [1]. The cyclobutanecarboxamide analog, bearing a smaller C4 ring, exhibits lower cLogP and reduced molecular flexibility, which may limit its utility in screens requiring blood-brain barrier penetration or membrane partitioning. Note: These values are computational predictions; experimental logD₇.₄ or PAMPA permeability data for these specific compounds have not been published.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.4 (calculated via SwissADME model) |
| Comparator Or Baseline | N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclobutanecarboxamide: cLogP ≈ 2.8 (analog, SwissADME) |
| Quantified Difference | ΔcLogP ≈ +0.6 log units (higher lipophilicity for target cyclohex-3-ene analog) |
| Conditions | Predicted using SwissADME web tool (XLOGP3 method); experimental validation required. |
Why This Matters
The +0.6 log unit difference in cLogP can translate to a 4-fold difference in predicted membrane partitioning, directly impacting cell-based assay exposure and hit confirmation rates.
- [1] Daina, A.; Michielin, O.; Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 2017, 7, 42717. View Source
